molecular formula C23H22N4O2 B7718560 N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No. B7718560
M. Wt: 386.4 g/mol
InChI Key: BRTYOBAXKOJVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as L-745,870, is a compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Scientific Research Applications

N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied for its potential use as a therapeutic agent for several conditions. It has been shown to have potential as an analgesic, as it is a selective antagonist of the nociceptin/orphanin FQ peptide receptor. It has also been studied for its potential use in the treatment of addiction, as it has been shown to block the effects of drugs such as cocaine and nicotine.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its selective antagonism of the nociceptin/orphanin FQ peptide receptor. This receptor is involved in the modulation of pain, mood, and addiction, and N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to block the effects of nociceptin/orphanin FQ peptide on this receptor.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to block the effects of drugs such as cocaine and nicotine. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its selectivity for the nociceptin/orphanin FQ peptide receptor, which allows for more specific targeting of this receptor. One limitation is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One direction is to further explore its potential as an analgesic, particularly in the treatment of chronic pain. Another direction is to explore its potential as a treatment for addiction, particularly in the context of nicotine and cocaine addiction. Additionally, further studies are needed to understand its effects in humans and to explore its potential as a therapeutic agent for other conditions.

Synthesis Methods

The synthesis method for N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves several steps. First, 4-methoxybenzyl chloride is reacted with N-methyl-2-pyridylamine to form N-(4-methoxybenzyl)-N-methyl-2-pyridylamine. Next, this compound is reacted with p-tolyl isocyanate to form N-(4-methoxybenzyl)-N-methyl-3-(p-tolyl)pyridin-2-amine. Finally, this compound is reacted with ethyl chloroformate and sodium azide to form N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-6-10-18(11-7-16)21-25-23(29-26-21)20-5-4-14-24-22(20)27(2)15-17-8-12-19(28-3)13-9-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTYOBAXKOJVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

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